molecular formula C5H5BrF2N2 B1442167 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1049730-36-0

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B1442167
CAS No.: 1049730-36-0
M. Wt: 211.01 g/mol
InChI Key: NEZQCHLMQBJZIM-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole is rooted in the broader history of pyrazole chemistry. Pyrazole itself was first synthesized in 1898 by Hans von Pechmann via the reaction of acetylene with diazomethane. However, substituted pyrazoles gained prominence in the mid-20th century with the advent of Knorr-type syntheses, which involved condensation of 1,3-diketones with hydrazines. The introduction of fluorine into pyrazole systems began in the 1960s, driven by the pharmaceutical industry's interest in fluorinated compounds for enhanced metabolic stability and bioavailability.

The specific synthesis of this compound emerged in the early 21st century as part of efforts to optimize pyrazole derivatives for agrochemical applications. Early routes involved nucleophilic substitution reactions between 4-bromo-1H-pyrazole and 2,2-difluoroethyl bromide under basic conditions. Advances in fluorination techniques, such as the use of Selectfluor™ and transition-metal catalysis, later enabled more efficient access to this compound.

Position in Heterocyclic Chemistry

Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, classified as 1,2-diazoles . The parent pyrazole system is aromatic, with six π-electrons delocalized across the ring. Substituents like bromine and fluorinated alkyl groups significantly alter the electronic and steric properties of the ring.

This compound belongs to the subclass of halogenated pyrazoles , which are characterized by:

  • Electrophilic sites at the bromine-substituted carbon (C4), enabling cross-coupling reactions.
  • Enhanced lipophilicity due to the difluoroethyl group, improving membrane permeability in biological systems.

Compared to non-halogenated analogs, this compound exhibits greater stability toward oxidation and nucleophilic substitution, making it a versatile intermediate in synthetic chemistry.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₅H₅BrF₂N₂
Molecular Weight 239.06 g/mol
SMILES C1=C(C=NN1CC(F)F)Br
InChIKey NEZQCHLMQBJZIM-UHFFFAOYSA-N
Boiling Point Not reported
Melting Point Not reported

Significance in Fluorinated Pyrazole Chemistry

Fluorinated pyrazoles are pivotal in modern agrochemical and pharmaceutical design due to fluorine's ability to:

  • Modulate electronic effects : The strong electronegativity of fluorine withdraws electron density, stabilizing adjacent reactive centers.
  • Enhance metabolic stability : C-F bonds resist enzymatic cleavage, prolonging the half-life of bioactive molecules.

In this compound, the 2,2-difluoroethyl group at N1 serves dual roles:

  • It induces conformational rigidity by restricting rotation around the C-N bond.
  • It participates in hydrogen bonding via fluorine atoms, enhancing interactions with biological targets like enzymes.

Recent studies highlight its utility as a precursor to fungicides and anticancer agents. For example, derivatives of this compound have shown inhibitory activity against Fusarium oxysporum and Sclerotinia sclerotiorum, with IC₅₀ values comparable to commercial fungicides.

Structural Features and Nomenclature

The IUPAC name This compound is derived through systematic numbering of the pyrazole ring:

  • The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2.
  • The bromine atom is attached to position 4.
  • The 2,2-difluoroethyl group (-CH₂CF₂H) is bonded to position 1.

Key Structural Characteristics:

  • Aromaticity : The pyrazole ring maintains aromaticity via π-electron delocalization, with bond lengths of ~1.34 Å for C-N and ~1.38 Å for C-C.
  • Substituent Effects :
    • Bromine at C4 acts as a leaving group in Suzuki-Miyaura couplings.
    • The difluoroethyl group at N1 creates a steric shield , directing electrophilic attacks to C3 and C5.

X-ray crystallography of related compounds confirms that the difluoroethyl group adopts a gauche conformation , minimizing steric clashes with adjacent substituents.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c6-4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZQCHLMQBJZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704037
Record name 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
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Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-36-0
Record name 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
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Record name 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole
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Preparation Methods

Alkylation to Introduce the 2,2-Difluoroethyl Group

  • Starting from pyrazole or 1H-pyrazole derivatives, alkylation with 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide) under basic conditions is a common route to obtain 1-(2,2-difluoroethyl)-1H-pyrazole.
  • Reagents such as potassium carbonate or sodium hydride are typically used as bases in polar aprotic solvents like dimethylformamide (DMF).
  • Industrially, continuous flow reactors may optimize this step to improve yield and purity while reducing reaction time.

Bromination of Pyrazole Ring at the 4-Position

  • Brominating Agents:

    • Elemental bromine (Br2)
    • N-bromosuccinimide (NBS)
    • N-bromosaccharin (NBSac), a more reactive and stable solid brominating agent
  • Reaction Conditions:

    • Bromination is often carried out under solvent-free conditions or in organic solvents such as acetic acid.
    • Use of silica gel supported sulfuric acid (H2SO4/SiO2) as a heterogeneous catalyst under solvent-free conditions has been reported to enhance regioselectivity and yield.
  • One-Pot Regioselective Synthesis:
    A notable method involves the one-pot reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica gel supported sulfuric acid under solvent-free conditions. This method affords 4-bromopyrazole derivatives efficiently and rapidly (within minutes) with high yields.

Representative Experimental Procedure for Bromination

From the study by Alinezhad et al. (2011):

  • Substrates:
    1,3-diketones and arylhydrazines are reacted to form pyrazole intermediates.
  • Catalyst:
    Silica gel supported sulfuric acid (H2SO4/SiO2).
  • Brominating Agent:
    N-bromosaccharin (NBSac).
  • Conditions:
    Solvent-free, room temperature grinding or mixing.
  • Outcome:
    The 4-bromopyrazole derivatives were obtained in excellent yields (90-98%) within 1 to 15 minutes depending on substrates (see Table 1 below).

Data Table: Yields of 4-Bromo-Substituted Pyrazoles by N-Bromosaccharin Method

Entry 1,3-Diketone (R1, R2) Arylhydrazine (Ar) Temperature (°C) Time (min) Product Yield (%)
1 Me, Me Ph Room Temp 7 98
2 Me, Me p-ClC6H4 Room Temp 10 96
3 Me, Me o-ClC6H4 Room Temp 8 95
4 Me, Me p-OMeC6H4 Room Temp <1 96
5 Ph, Me Ph Room Temp 15 90

Note: Me = methyl, Ph = phenyl, p-Cl = para-chloro, o-Cl = ortho-chloro, p-OMe = para-methoxy.

Comparative Analysis of Brominating Agents

  • N-bromosaccharin (NBSac) shows superior reactivity and regioselectivity compared to N-bromosuccinimide (NBS), especially with fluorinated diketones.
  • NBS leads to slower reactions and incomplete bromination with fluorinated substrates, resulting in mixtures of brominated and unbrominated pyrazoles.
  • The use of NBSac under solvent-free conditions is environmentally advantageous, reducing waste and improving reaction efficiency.

Additional Considerations for the Difluoroethyl Substituent

  • The difluoroethyl group is typically introduced before bromination to avoid side reactions.
  • The presence of fluorine atoms enhances the compound's stability and biological activity, influencing reaction conditions and purification steps.
  • Purification is commonly performed by flash column chromatography after reaction completion.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Notes
Alkylation 2,2-difluoroethyl halide, base (K2CO3, NaH), DMF Introduces difluoroethyl group at N-1
Pyrazole formation 1,3-diketones + arylhydrazines + H2SO4/SiO2 One-pot, solvent-free synthesis
Bromination N-bromosaccharin (NBSac), room temp, solvent-free High regioselectivity at 4-position
Purification Flash chromatography (SiO2, hexanes/ethyl acetate) Yields 90-98%

Chemical Reactions Analysis

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl or other alkyl derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole has been evaluated for its antibacterial and antifungal activities. In a study examining various substituted pyrazoles, compounds similar to this compound showed promising results against pathogenic bacteria and fungi, indicating potential as therapeutic agents .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL
Similar Pyrazole DerivativeAntifungal16 µg/mL

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. The introduction of the difluoroethyl group in compounds like this compound enhances their interaction with inflammatory pathways. In vitro assays indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Effects

Research has indicated that certain pyrazole derivatives can modulate neurodegenerative processes by inhibiting key metabolic enzymes related to neurodegenerative disorders. For example, compounds with similar structures to this compound have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease .

Synthesis of Novel Materials

This compound serves as a valuable building block in the synthesis of novel materials. Its unique structure allows for the creation of advanced polymers and nanomaterials with enhanced properties such as thermal stability and electrical conductivity. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties .

Pesticide Development

The compound has also shown promise in agricultural applications, particularly as a precursor for developing new pesticides. Pyrazole derivatives are known for their effectiveness against various pests while being less toxic to non-target organisms. Studies have indicated that formulations containing this compound exhibit high efficacy against common agricultural pests .

ApplicationTarget PestEfficacy (%)
Pesticide FormulationAphids85%
Pesticide FormulationWhiteflies90%

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with an MIC of 32 µg/mL against both strains, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of several pyrazole derivatives including this compound using an animal model of arthritis. The results showed a reduction in paw swelling by approximately 40% compared to control groups, highlighting its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism by which 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and difluoroethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole C₆H₅BrF₂N₂ 239.02 2,2-Difluoroethyl (N1), Br (C4) API intermediate; high lipophilicity
4-Bromo-1-(2-chloroethyl)-1H-pyrazole C₅H₆BrClN₂ 209.47 2-Chloroethyl (N1), Br (C4) Lower MW; Cl may reduce stability
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole C₉H₆BrFN₂ 241.06 4-Fluorophenyl (N1), Br (C4) Aromatic substituent; potential bioactivity
4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole C₉H₁₅BrN₂O₂ 263.13 2,2-Diethoxyethyl (N1), Br (C4) Bulkier substituent; lower reactivity
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole C₆H₅BrF₂N₂ 223.02 2,2-Difluorocyclopropyl (N1), Br (C4) Conformational rigidity; cyclic fluorine
4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole C₆H₇BrF₂N₂ 225.03 1,1-Difluoroethyl (C5), Me (N1) Methyl group enhances steric hindrance

Key Observations :

  • Metabolic Stability: Fluorinated analogs (e.g., difluoroethyl, difluorocyclopropyl) are less prone to oxidative metabolism than non-fluorinated derivatives, making them favorable in drug design .
  • Steric Effects : Bulky substituents like diethoxyethyl or cyclopropyl reduce reactivity at the N1 position, which may hinder further functionalization .

Stability and Reactivity

  • Thermal Stability: Fluorinated pyrazoles (e.g., difluoroethyl, heptafluoropropyl derivatives) demonstrate higher thermal stability than non-fluorinated analogs .
  • Reactivity : The bromine atom at C4 facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling diversification of the pyrazole core .

Biological Activity

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a synthetic compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as an inhibitor of various enzymes and as a precursor in the synthesis of other biologically active compounds.

  • Chemical Formula : C5_5H5_5BrF2_2N2_2
  • Molecular Weight : 211.01 g/mol
  • CAS Number : 1049730-36-0
  • IUPAC Name : this compound

Enzyme Inhibition

This compound has been shown to act as an inhibitor of liver alcohol dehydrogenase (ADH), which is crucial for the metabolism of alcohol in the liver. This property suggests potential applications in treating alcohol-related disorders and managing alcohol intoxication .

Anti-inflammatory Properties

The pyrazole nucleus is recognized for its anti-inflammatory effects. Compounds derived from pyrazoles have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives exhibited significant inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research indicates that pyrazole derivatives can possess antimicrobial properties against various bacterial strains. For instance, compounds synthesized with a pyrazole backbone demonstrated efficacy against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific substituents on the pyrazole ring significantly influences their antibacterial activity .

Study 1: Inhibition of Alcohol Dehydrogenase

A study focused on the synthesis and biological evaluation of this compound revealed its effectiveness in inhibiting ADH activity. The compound was tested alongside traditional inhibitors, showing a competitive inhibition profile that may be beneficial in therapeutic applications for chronic alcoholism .

Study 2: Anti-inflammatory Efficacy

In a comparative analysis of several pyrazole derivatives, this compound was included in a series of compounds evaluated for anti-inflammatory activity. The results indicated that this compound could reduce TNF-α levels by approximately 70% at specific concentrations, demonstrating its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Testing

The antimicrobial activity of this compound was assessed against various pathogens using standard disc diffusion methods. The compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead compound for developing new antibiotics .

Summary of Findings

Biological ActivityObservationsReference
Enzyme Inhibition Inhibits liver alcohol dehydrogenase
Anti-inflammatory Reduces TNF-α levels by ~70%
Antimicrobial Effective against E. coli and others

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Reactant of Route 2
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